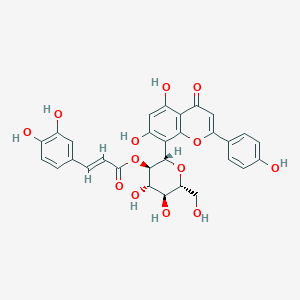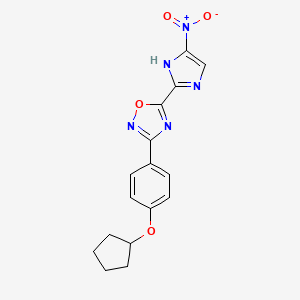
Antibacterial agent 156
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 156 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound is particularly noted for its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 156 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 156 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s reactivity and stability.
Substitution: Replacement of one functional group with another, which can modify the antibacterial activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 156 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
Antibacterial agent 156 is compared with other similar compounds to highlight its uniqueness:
Fluoroquinolones: These compounds also target bacterial DNA synthesis but have a different mechanism of action.
Beta-lactams: These antibiotics inhibit cell wall synthesis but are structurally different from this compound.
Macrolides: Similar to this compound, macrolides inhibit protein synthesis but bind to different sites on the bacterial ribosome.
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: A fluoroquinolone with broad-spectrum activity.
Amoxicillin: A beta-lactam antibiotic effective against a range of bacteria.
Erythromycin: A macrolide used to treat various bacterial infections.
Antibacterial agent 156 stands out due to its unique combination of targeting multiple bacterial processes and its effectiveness against resistant strains, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C16H15N5O4 |
|---|---|
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
3-(4-cyclopentyloxyphenyl)-5-(5-nitro-1H-imidazol-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H15N5O4/c22-21(23)13-9-17-15(18-13)16-19-14(20-25-16)10-5-7-12(8-6-10)24-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18) |
InChI-Schlüssel |
YVGVVEXAXFXADS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=NOC(=N3)C4=NC=C(N4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


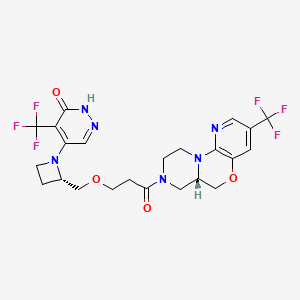
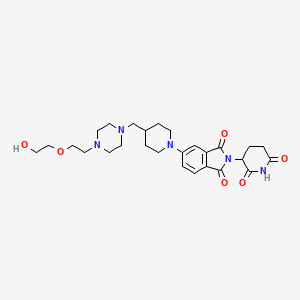
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
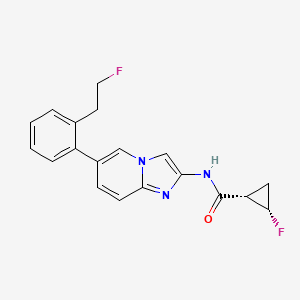

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
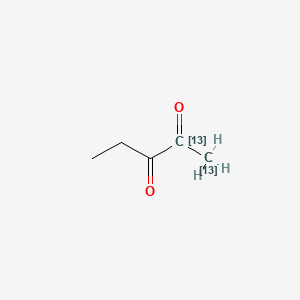

![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
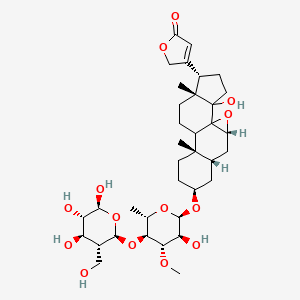

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
